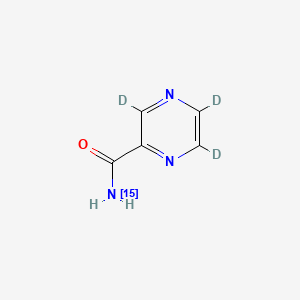

Pyrazinamide-15N,d3

説明

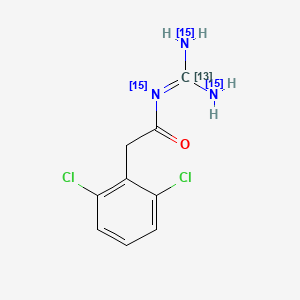

Pyrazinamide-15N,d3 is a stable isotope labelled compound . It has a molecular formula of C5H2D3N215NO and a molecular weight of 127.12 . It is categorized under antibacterial, research tools, pharmaceutical, and stable isotope labelled compounds .

Synthesis Analysis

The synthesis of pyrazinamide analogues, which could be similar to the synthesis of Pyrazinamide-15N,d3, has been reported in the literature . The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . Another method involved using pyrazinamide as the starting material for haloakylation, and then halo-alkylpyrazinamides were reacted with appropriate heterocyclic rings .Molecular Structure Analysis

The molecular structure of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, has been studied using modern gas electron diffraction method . The accuracy and precision of molecular parameters have been investigated, and the average experimental precision was determined to be 0.004 Å for bond lengths and 0.2 degrees for angles .Chemical Reactions Analysis

The equilibrium solubility of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, in aqueous-cosolvent mixtures of 1,4-dioxane or ethanol has been determined at 298.15 K . Solubilities were adequately correlated with the modified Nearly Ideal Binary Solvent/Redlich–Kister model .Physical And Chemical Properties Analysis

Pyrazinamide-15N,d3 is a neat product . The solubility of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, in mixed solvents has been studied . Pyrazinamide is preferentially solvated by water in water-rich mixtures and cosolvent-rich mixtures, but preferentially solvated by cosolvent in mixtures with intermediate compositions .科学的研究の応用

Pyrazinamide's Role in TB Treatment : Pyrazinamide is a cornerstone antimicrobial drug for TB treatment, crucial for shortening drug therapy by 3 months and reducing disease relapse rates (Lamont, Dillon, & Baughn, 2020).

Drug Resistance Issues : A significant challenge in using Pyrazinamide is the emergence of resistance, primarily due to mutations in the Mycobacterium tuberculosis pncA gene. This resistance is a concern, especially in multidrug-resistant TB strains (Miotto et al., 2014).

Mechanism of Action : Pyrazinamide is believed to disrupt membrane transport and energetics in Mycobacterium tuberculosis. Its activity correlates with low membrane potential and is potentiated by acid pH, suggesting a unique mode of action among TB drugs (Zhang et al., 2003).

Potential New Targets for Pyrazinamide : Recent research indicates that apart from pncA, the aspartate decarboxylase (PanD) gene could be a new target of Pyrazinamide in Mycobacterium tuberculosis, offering insights for new therapeutic approaches (Shi et al., 2014).

Diagnostic Challenges : Due to the diverse genetic variants causing Pyrazinamide resistance and the technical challenges in phenotypic testing, developing a reliable molecular diagnostic assay for resistance detection remains difficult (Miotto et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3,5,6-trideuteriopyrazine-2-(15N)carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBUMCGVEMRF-GTNCALAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676121 | |

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazinamide-15N,d3 | |

CAS RN |

1246817-81-1 | |

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)